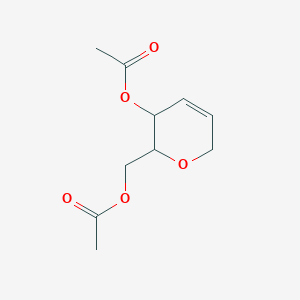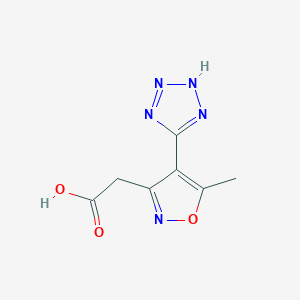![molecular formula C21H28N7O14P2+ B15125197 [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)
[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule with significant biochemical relevance. It is known for its role in various biological processes, particularly in cellular metabolism and energy transfer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the individual nucleoside components. The key steps include:
Formation of the nucleoside: The nucleoside components are synthesized through glycosylation reactions, where a sugar moiety is attached to the purine and pyridine bases.
Phosphorylation: The nucleosides are then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Coupling: The phosphorylated nucleosides are coupled together using coupling agents like carbodiimides under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving:
Automated solid-phase synthesis: This method allows for the sequential addition of nucleoside units on a solid support, followed by deprotection and cleavage steps.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Deoxy derivatives.
Substitution products: Various nucleoside analogs.
Applications De Recherche Scientifique
The compound has numerous applications in scientific research, including:
Biochemistry: It is used as a substrate in enzymatic reactions to study metabolic pathways.
Molecular biology: It serves as a probe in nucleic acid research, particularly in the study of DNA and RNA synthesis.
Medicine: The compound is investigated for its potential therapeutic applications in treating metabolic disorders and as a diagnostic tool.
Industry: It is used in the production of nucleic acid-based pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The compound exerts its effects by participating in various biochemical pathways. It acts as a coenzyme in redox reactions, facilitating the transfer of electrons and hydrogen atoms. The molecular targets include enzymes involved in cellular respiration and energy production, such as dehydrogenases and reductases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- Flavin adenine dinucleotide (FAD)
Uniqueness
The compound is unique due to its specific structure, which allows it to participate in both redox reactions and as a substrate in enzymatic processes. Unlike NAD and NADP, it has additional functional groups that enhance its reactivity and binding affinity to certain enzymes.
Propriétés
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O14P2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B15125118.png)
![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
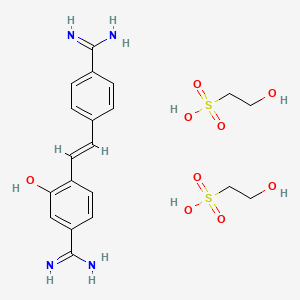
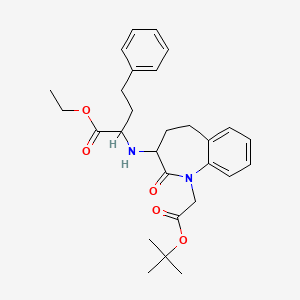
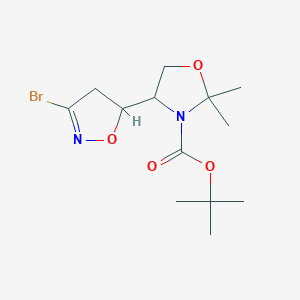
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)

![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)
![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
